molecular formula C18H18N4O3S B13586051 1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Cat. No.: B13586051
M. Wt: 370.4 g/mol
InChI Key: LYBYVBOJVKMYLY-UHFFFAOYSA-N
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Description

1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

The synthesis of 1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can be compared with other FGFR inhibitors such as:

The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity and potency compared to other FGFR inhibitors .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

phenyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H18N4O3S/c23-18(14-5-2-1-3-6-14)21-9-11-22(12-10-21)26(24,25)16-13-20-17-15(16)7-4-8-19-17/h1-8,13H,9-12H2,(H,19,20)

InChI Key

LYBYVBOJVKMYLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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